molecular formula C6Cl4N2S B12960583 Perchlorothieno[3,2-d]pyrimidine

Perchlorothieno[3,2-d]pyrimidine

Cat. No.: B12960583
M. Wt: 274.0 g/mol
InChI Key: KOFCANIBEDAKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-d]pyrimidine is a bicyclic heteroaromatic system comprising a fused thiophene and pyrimidine ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes . Chlorinated derivatives, including mono-, di-, and trichloro-substituted analogs, are particularly valuable for tuning electronic properties, solubility, and reactivity in drug discovery and organic synthesis. Below, we analyze key derivatives to highlight structural, physicochemical, and functional differences.

Properties

Molecular Formula

C6Cl4N2S

Molecular Weight

274.0 g/mol

IUPAC Name

2,4,6,7-tetrachlorothieno[3,2-d]pyrimidine

InChI

InChI=1S/C6Cl4N2S/c7-1-2-3(13-5(1)9)4(8)12-6(10)11-2

InChI Key

KOFCANIBEDAKBY-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=NC(=N1)Cl)Cl)SC(=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perchlorothieno[3,2-d]pyrimidine typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method includes the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with various nucleophiles under controlled conditions . The reaction is often carried out in solvents like N,N-Dimethylformamide (DMF) at room temperature, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives

Structural and Physicochemical Properties

The table below summarizes critical data for chlorinated thieno[3,2-d]pyrimidines and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Chlorothieno[3,2-d]pyrimidine Cl at position 2 C₆H₃ClN₂S 170.61 High reactivity in Pd-catalyzed couplings; used in drug intermediates
4-Chlorothieno[3,2-d]pyrimidine Cl at position 4 C₆H₃ClN₂S 170.61 Distinct regioselectivity in nucleophilic substitutions
2,4,6-Trichlorothieno[3,2-d]pyrimidine Cl at positions 2,4,6 C₆HCl₃N₂S 237.50 Enhanced electrophilicity; precursor for polychlorinated analogs
2-Aminothieno[3,2-d]pyrimidin-4(3H)-one NH₂ at position 2 C₆H₅N₃OS 183.19 Participates in C–C/C–N cross-coupling reactions
2-Chlorofuro[3,2-d]pyrimidine Cl at position 2; O instead of S C₆H₃ClN₂O 170.56 Reduced lipophilicity vs. thieno analogs; altered electronic profile

Key Observations:

  • Chlorine Position: The reactivity of chlorothienopyrimidines varies with substituent placement. For example, 2-chloro derivatives exhibit higher activity in Pd-catalyzed cross-couplings compared to 4-chloro isomers due to steric and electronic effects .
  • Chlorine Count : Increasing chlorine substitution (e.g., 2,4,6-trichloro) elevates molecular weight and electrophilicity, making these compounds versatile intermediates for further functionalization .
  • Heteroatom Swap : Replacing sulfur with oxygen (furopyrimidine) reduces ring aromaticity and alters solubility, impacting bioavailability and synthetic utility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.